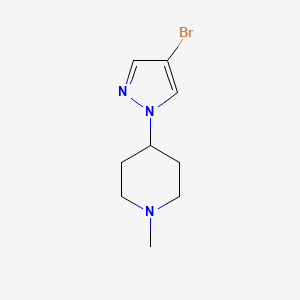

![molecular formula C17H14O3S B1398043 3-ベンジルオキシベンゾ[b]チオフェン-2-カルボン酸メチルエステル CAS No. 722517-50-2](/img/structure/B1398043.png)

3-ベンジルオキシベンゾ[b]チオフェン-2-カルボン酸メチルエステル

説明

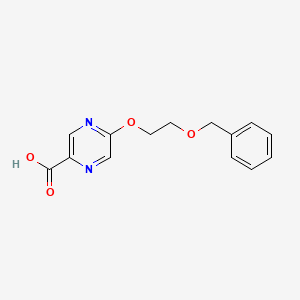

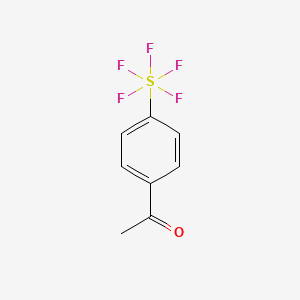

3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester is a complex molecule. It is a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis

The molecular formula of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester is C17H14O3S. It is a derivative of thiophene, which is a five-membered ring made up of one sulfur as heteroatom .Chemical Reactions Analysis

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Physical And Chemical Properties Analysis

The molecular weight of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester is 298.4 g/mol.科学的研究の応用

有機合成

“3-ベンジルオキシベンゾ[b]チオフェン-2-カルボン酸メチルエステル”は、有機合成における重要な原料および中間体として使用できます 。これは、さまざまな複雑な有機化合物の調製に使用できます。

医薬品

この化合物は、製薬業界で使用できます。 たとえば、臨床的に有用なD-アミノ酸阻害剤の開発に使用できます .

農薬

農薬分野では、この化合物は、さまざまな農薬製品の合成における中間体として使用できます .

染料分野

この化合物は、染料分野でも使用できます。 これは、さまざまな染料の合成における重要な中間体として役立ちます .

材料科学

“3-ベンジルオキシベンゾ[b]チオフェン-2-カルボン酸メチルエステル”などのチオフェン誘導体は、材料科学において腐食抑制剤として使用されています .

有機半導体

チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています 。この化合物は、この分野で潜在的に使用できます。

有機電界効果トランジスタ(OFET)

チオフェン誘導体は、有機電界効果トランジスタ(OFET)の製造に使用されます 。この化合物は、OFETの開発に潜在的に使用できます。

有機発光ダイオード(OLED)

チオフェン誘導体は、有機発光ダイオード(OLED)の製造に使用されます 。この化合物は、OLEDの開発に潜在的に使用できます。

作用機序

The mechanism of action of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester is not yet fully understood. However, it is known to interact with the active site of AChE, resulting in the inhibition of its activity. Additionally, 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester has been shown to interact with the cell wall of fungi, resulting in the inhibition of its growth.

Biochemical and Physiological Effects

3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester has been shown to improve cognitive function by increasing levels of acetylcholine in the brain. Additionally, 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester has been shown to have antifungal activity, inhibiting the growth of several species of fungi.

実験室実験の利点と制限

The use of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester in laboratory experiments has several advantages. It is a relatively stable compound, and its synthesis is relatively straightforward. Additionally, it is relatively nontoxic and has been shown to have a variety of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, its effects on humans are not yet fully understood, and further research is needed to understand its potential therapeutic applications.

将来の方向性

The potential applications of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester are vast and varied. Further research is needed to better understand its mechanism of action, as well as its effects on humans. Additionally, further research is needed to explore its potential therapeutic applications, such as its potential to act as a novel inhibitor of AChE or its potential to act as an antifungal agent. Additionally, further research is needed to explore its potential applications in organic synthesis and medicinal chemistry. Finally, further research is needed to explore its potential applications in biochemistry, such as its potential to act as a novel enzyme inhibitor.

特性

IUPAC Name |

methyl 3-phenylmethoxy-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3S/c1-19-17(18)16-15(13-9-5-6-10-14(13)21-16)20-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZZWAMTKNHVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1397962.png)

![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)

![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)

![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)

![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)